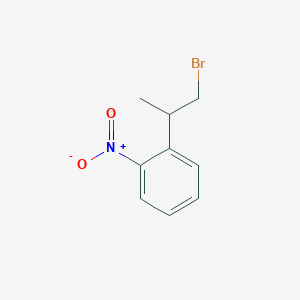

1-(1-Bromopropan-2-yl)-2-nitrobenzene

Description

1-(1-Bromopropan-2-yl)-2-nitrobenzene is a brominated aromatic compound featuring a nitro group at the ortho-position of the benzene ring and a branched 1-bromopropan-2-yl substituent. The latter consists of a propane chain with bromine at the terminal carbon (C1) and the benzene ring attached to the central carbon (C2). This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.

Properties

CAS No. |

80643-96-5 |

|---|---|

Molecular Formula |

C9H10BrNO2 |

Molecular Weight |

244.08 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-2-nitrobenzene |

InChI |

InChI=1S/C9H10BrNO2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3 |

InChI Key |

XQWNBXLUAJCLEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-2-nitrobenzene typically involves multi-step reactions. One common method includes the bromination of 2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2) through nucleophilic substitution reactions (SN1 or SN2 mechanisms).

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation Reactions: The compound can undergo oxidation reactions, where the propyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature.

Oxidation: Potassium permanganate (KMnO4), acidic medium, elevated temperature.

Major Products:

Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-2-nitrobenzene.

Reduction: Formation of 1-(1-Bromopropan-2-yl)-2-aminobenzene.

Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-2-nitrobenzene.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-nitrobenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These interactions can lead to the formation of new compounds with different properties and biological activities.

Comparison with Similar Compounds

Alkyl-Substituted Bromonitrobenzenes

1-(Bromomethyl)-2-nitrobenzene

- Structure: Benzene with a bromomethyl (–CH2Br) group at C1 and nitro (–NO2) at C2.

- Properties : Smaller molecular weight (202.01 g/mol) compared to branched derivatives. Boiling point: 261°C; soluble in alcohols, benzene, and ethers .

- Reactivity : Participates in nucleophilic substitutions, e.g., with phosphites to form bioactive phosphoramidate derivatives (yields: 60–96%) .

- Applications : Intermediate in agrochemical and pharmaceutical synthesis.

1-(2-Bromoethyl)-2-nitrobenzene

- Structure : Ethyl chain (–CH2CH2Br) at C1 and nitro at C2.

- Properties : Molecular weight 230.06 g/mol; melting point (mp) 34–38°C, boiling point (bp) 127–130°C .

- Reactivity : Likely undergoes elimination or substitution due to β-bromide lability.

1-(3-Bromopropoxy)-2-nitrobenzene

- Structure : Propoxy chain (–OCH2CH2CH2Br) at C1 and nitro at C2.

- Properties : Molecular weight 260.08 g/mol; mp 36–39°C, bp 131–132°C (0.5 mmHg), density 1.516 g/cm³ .

- Reactivity : Ether linkage reduces electrophilicity compared to alkyl bromides, favoring milder reaction conditions.

Table 1: Physical Properties of Alkyl-Substituted Bromonitrobenzenes

*At 0.5 mmHg.

Alkenyl- and Alkynyl-Substituted Derivatives

1-[(1E)-3-Bromoprop-1-en-1-yl]-2-nitrobenzene

- Structure : Allylic bromide with a double bond (–CH=CHCH2Br) at C1 and nitro at C2.

- Properties : CAS 443305-35-9; steric hindrance from the double bond may reduce reactivity in SN2 pathways.

- Reactivity: Potential for Heck coupling or cycloaddition due to the unsaturated bond .

1-(3-Bromoprop-1-ynyl)-2-methylbenzene

- Structure : Propargyl bromide (–C≡CCH2Br) at C1 and methyl at C2.

- Properties : Molecular weight 209.09 g/mol; triple bond enhances electrophilicity .

- Reactivity: Useful in click chemistry or Sonogashira couplings.

Key Insight : Alkenyl and alkynyl bromides exhibit distinct reactivity profiles compared to alkyl analogs, enabling diverse synthetic transformations.

Halogenated and Functionalized Derivatives

1-(Difluoromethyl)-2-nitrobenzene

- Structure : Difluoromethyl (–CF2H) at C1 and nitro at C2.

- Properties: Acts as a hydrogen bond donor, mimicking –OH or –SH groups. Forms dimeric complexes akin to 2-nitrophenol .

- Applications : Bioisostere in drug design (e.g., agrochemicals).

1-(Bromomethyl)-3-fluoro-2-nitrobenzene

- Structure : Bromomethyl at C1, fluoro at C3, and nitro at C2.

- Properties: Molecular weight 234.02 g/mol (C7H5BrFNO2) .

- Reactivity : Fluorine’s electron-withdrawing effect enhances bromide’s leaving-group ability.

Table 2: Functional Group Influence on Reactivity

Biological Activity

1-(1-Bromopropan-2-yl)-2-nitrobenzene, with the chemical formula CHBrNO, is a compound of interest due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHBrNO

- Molecular Weight : 232.09 g/mol

- CAS Number : 80643-96-5

The biological activity of 1-(1-Bromopropan-2-yl)-2-nitrobenzene is primarily attributed to its ability to interact with various biological targets, potentially influencing biochemical pathways. The nitro group in the compound may undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular functions.

Biological Activities

Research indicates that compounds similar to 1-(1-Bromopropan-2-yl)-2-nitrobenzene exhibit a range of biological activities, including:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies have shown that nitrobenzene derivatives can inhibit bacterial growth by disrupting cellular processes.

- Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially acting as a lead compound for anticancer drug development.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitro compounds, including derivatives of 1-(1-Bromopropan-2-yl)-2-nitrobenzene. Results indicated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus at specific concentrations.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(1-Bromopropan-2-yl)-2-nitrobenzene | E. coli | 15 |

| 1-(1-Bromopropan-2-yl)-2-nitrobenzene | S. aureus | 12 |

Cytotoxicity Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that 1-(1-Bromopropan-2-yl)-2-nitrobenzene exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Potential Applications

Given its biological activity, 1-(1-Bromopropan-2-yl)-2-nitrobenzene may have applications in:

- Pharmaceutical Development : As a precursor or lead compound in the synthesis of new antimicrobial and anticancer agents.

- Chemical Biology : As a tool for studying nitro group reactivity in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.